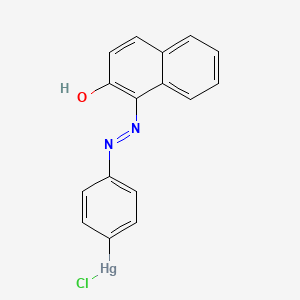

1-(4-Chloromercuriphenylazo)-2-naphthol

Description

Contextualization within Organomercury and Xanthene Compound Chemistry

Mercury orange is classified as both an organomercury compound and a xanthene dye. solubilityofthings.comontosight.ai

Organomercury Compounds: This class of compounds is defined by the presence of at least one stable covalent bond between a mercury atom and a carbon atom. slideshare.netwikiwand.com The Hg-C bond in these compounds is typically stable but can be sensitive to light. slideshare.net Organomercury compounds are versatile synthetic intermediates in chemistry due to the predictable nature of the Hg-C bond's cleavage under specific conditions. wikiwand.com Their structure is often linear around the mercury atom, particularly in dialkyl mercury compounds. libretexts.org

Xanthene Dyes: The core of Mercury orange is a xanthene structure, specifically a dibenzo-γ-pyran nucleus. researchgate.net Xanthene dyes are a class of brilliantly colored compounds, with hues ranging from yellow and orange to red and pink. mdpi.com They are renowned for their fluorescent properties, high molar absorption coefficients, and utility as biological stains and laser dyes. researchgate.netunl.edu Many xanthene dyes, such as fluorescein (B123965), are synthesized through the condensation of phthalic anhydride (B1165640) derivatives with resorcinol (B1680541) derivatives. lsu.edubritannica.com The specific properties of a xanthene dye can be modified by substituting different chemical groups onto the xanthene nucleus. researchgate.net

| Property | Value |

|---|---|

| IUPAC Name | [3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfophenyl)xanthen-4-yl]mercury |

| Synonyms | Meralein sodium, Merodicein |

| Molecular Formula | C₂₀H₁₀HgI₂O₆S (Note: Formula can vary based on salt form) solubilityofthings.comnih.govepa.gov |

| Appearance | Orange-red crystalline powder solubilityofthings.com |

| Molar Mass | ~859.7 g/mol (for monosodium salt) nih.govepa.gov |

| Key Structural Features | Xanthene core, two iodine atoms, sulfophenyl group, mercury-carbon bond ontosight.ai |

Historical Development and Initial Academic Characterization

The history of Mercury orange is closely linked to that of its more famous analog, merbromin (B87015), the active ingredient in the antiseptic Mercurochrome. nih.govwikipedia.org Merbromin is a dibromo derivative, whereas Mercury orange is a diiodo derivative. ontosight.aimacsenlab.com The development of these compounds marks a significant chapter in 20th-century medicinal chemistry.

The antiseptic properties of merbromin were discovered in 1918 by Dr. Hugh H. Young at Johns Hopkins Hospital. wikipedia.orgvedantu.comwikipedia.org This discovery led to the widespread use of its aqueous solution, Mercurochrome, as a topical antiseptic for minor cuts and scrapes. wikidoc.orgnumberanalytics.com Its popularity stemmed from its efficacy and the distinctive red stain it left on the skin, which made it easy to see where the antiseptic had been applied. wikipedia.orgpatsnap.com

Early Synthesis and Recognition as a Xanthene Dye

The synthesis of Mercury orange and its analogs is a clear illustration of xanthene dye chemistry, not azo dye chemistry.

Xanthene Dye Synthesis: The synthesis of the closely related compound merbromin involves the reaction of dibromofluorescein (B1618816) with mercuric acetate (B1210297) and sodium hydroxide (B78521). wikipedia.orgmacsenlab.comsmolecule.com This process involves the electrophilic substitution of a mercury-containing group onto the pre-formed xanthene ring of fluorescein. This is a characteristic method for producing halogenated and mercurated xanthene derivatives.

Azo Dye Synthesis: In contrast, azo dyes are characterized by the presence of an azo group (–N=N–) linking two aromatic rings. britannica.comnih.gov Their synthesis involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound like a phenol (B47542) or another amine. nih.govvpscience.org This chemical pathway is fundamentally different from the synthesis of Mercury orange.

Therefore, Mercury orange is correctly identified as a mercurated and iodinated xanthene dye.

Evolution of Research Perspectives

The scientific and public perspective on Mercury orange and related compounds has shifted dramatically over the past century.

Initially celebrated as a breakthrough topical antiseptic, the view on merbromin began to change due to concerns over its mercury content. vedantu.comfda.gov In 1998, the U.S. Food and Drug Administration (FDA) reclassified merbromin from "generally recognized as safe" to "untested," citing a lack of updated safety and efficacy data and the potential for mercury toxicity. wikipedia.orgvedantu.comquora.com This regulatory change effectively halted its sale in the United States and several other countries, leading to its replacement by other antiseptics like povidone-iodine. wikipedia.orgfda.gov

Despite being discontinued (B1498344) for antiseptic use in many regions, research into xanthene dyes, including merbromin and its analogs, has not ceased. The focus has evolved from broad antiseptic applications to more specialized areas of biochemical and medical research. Contemporary studies are exploring the potential of these compounds as specific enzyme inhibitors. For instance, merbromin and other halogenated xanthene dyes have been identified as inhibitors of enzymes like DUSP5, which is a target for treating certain vascular diseases. nih.gov This modern research investigates the unique interactions between the xanthene structure and biological molecules, opening new avenues for potential therapeutic development far removed from its original use. nih.govaacrjournals.orgresearchgate.net

Properties

CAS No. |

3076-91-3 |

|---|---|

Molecular Formula |

C16H11ClHgN2O |

Molecular Weight |

483.31 g/mol |

IUPAC Name |

[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]mercury(1+) chloride |

InChI |

InChI=1S/C16H11N2O.ClH.Hg/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13;;/h2-11,19H;1H;/q;;+1/p-1 |

InChI Key |

CDEIGFNQWMSEKG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[Hg]Cl)O |

Other CAS No. |

3076-91-3 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 2,7 Diiodo 6 Oxo 9 2 Sulfophenyl Xanthen 4 Yl Mercury

Classical Synthetic Pathways

The traditional synthesis of Mercury orange is analogous to the well-established production of its brominated counterpart, merbromin (B87015). The primary route involves the direct mercuration of a diiodinated fluorescein (B123965) derivative.

The key steps in this pathway are:

Synthesis of the Xanthene Scaffold: The synthesis begins with the condensation of a suitable phthalic anhydride (B1165640) derivative with a di-iodinated resorcinol (B1680541). This reaction is typically acid-catalyzed and results in the formation of diiodofluorescein.

Mercuration: The diiodofluorescein is then reacted with a mercury salt, most commonly mercuric acetate (B1210297), in an aqueous or alcoholic solution. This electrophilic substitution reaction introduces a mercury-containing group onto the xanthene ring. The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521), to facilitate the reaction and neutralize the acetic acid byproduct.

Interactive Data Table: Classical Synthesis Parameters

| Parameter | Value/Condition |

| Starting Materials | Diiodofluorescein, Mercuric Acetate, Sodium Hydroxide |

| Solvent | Water, Ethanol, or a mixture |

| Reaction Type | Electrophilic Mercuration |

| Catalyst | Not typically required, but reaction is base-mediated |

| Temperature | Typically ambient to slightly elevated temperatures |

| Reaction Time | Several hours |

Purification and Isolation Techniques for the Compound

The crude product obtained from the synthesis typically contains unreacted starting materials, inorganic mercury salts, and other byproducts. Therefore, a thorough purification process is essential to isolate [3-Hydroxy-2,7-diiodo-6-oxo-9-(2-sulfophenyl)xanthen-4-yl]mercury in a pure form.

Commonly employed purification and isolation techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. libretexts.orgmt.comyoutube.com The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The desired compound crystallizes out of the solution, leaving the impurities dissolved in the solvent. The choice of solvent is critical; it should readily dissolve the compound at high temperatures but have low solubility at room temperature. youtube.com

Chromatography: Chromatographic techniques are effective for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC can be used for the separation and identification of organomercury compounds. rsc.org The compounds are separated on a silica (B1680970) gel plate, and the spots can be visualized using appropriate reagents. rsc.org

Column Chromatography: For larger scale purification, column chromatography is employed. The crude mixture is passed through a column packed with a stationary phase (e.g., silica gel or alumina), and the components are eluted with a suitable solvent system.

Liquid-Liquid Extraction: This technique, particularly in the form of liquid-liquid-liquid microextraction (LLLME), can be used for the enrichment and purification of organomercurial compounds from aqueous solutions. nih.gov This method involves the extraction of the analyte from a donor solution, through an organic solvent membrane, and into an acceptor solution. nih.gov

Precipitation: The product can often be precipitated from the reaction mixture by adjusting the pH. For instance, acidification of the aqueous solution of the sodium salt can lead to the precipitation of the free acid form.

Interactive Data Table: Purification Techniques

| Technique | Principle | Key Considerations |

| Recrystallization | Differential solubility at varying temperatures | Solvent selection is crucial for efficiency. youtube.com |

| Thin-Layer Chromatography | Separation based on polarity | Useful for qualitative analysis and reaction monitoring. rsc.org |

| Column Chromatography | Separation based on differential adsorption | Choice of stationary and mobile phase is critical. |

| Liquid-Liquid Extraction | Partitioning between immiscible liquids | pH of the aqueous phase can influence extraction efficiency. nih.gov |

| Precipitation | Formation of an insoluble solid | pH adjustment is a common method to induce precipitation. |

Advancements in Synthetic Approaches for Enhanced Yield or Purity

Research into the synthesis of xanthene dyes and related organometallic compounds has led to the development of more efficient and refined synthetic methodologies. While specific advancements for Mercury orange are not extensively documented, general improvements in the synthesis of similar compounds can be applied.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate the rate of organic reactions. This technique has been applied to various syntheses and could potentially reduce the reaction time and improve the yield in the synthesis of Mercury orange.

Development of Novel Catalysts: Research into catalysis for C-H activation and mercuration reactions could lead to more selective and efficient synthetic routes. While classical methods often rely on stoichiometric amounts of mercury salts, catalytic approaches could reduce the amount of mercury required, making the process more environmentally friendly.

Improved Purification Methods: Advances in chromatographic techniques, such as the use of high-performance liquid chromatography (HPLC), can provide higher purity products. The development of specific affinity chromatography methods, for example using thiol-functionalized resins, could be a highly selective way to isolate organomercurial compounds.

These advancements aim to address some of the limitations of classical methods, such as long reaction times, moderate yields, and the generation of significant waste.

Structural Characterization and Elucidation of 3 Hydroxy 2,7 Diiodo 6 Oxo 9 2 Sulfophenyl Xanthen 4 Yl Mercury

Spectroscopic Analysis Techniques in Structural Determination

The elucidation of the complex molecular architecture of Mercury orange relies on a suite of spectroscopic methods. While specific spectra for this exact compound are not widely published, analysis of related xanthene and organomercury compounds provides a robust framework for its structural confirmation. nih.govsci-hub.senih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework. mdpi.comnih.gov The proton NMR spectrum would show distinct signals for the aromatic protons on the xanthene and sulfophenyl rings, with their chemical shifts and coupling patterns revealing their precise locations. mdpi.com The ¹³C NMR spectrum would complement this by identifying all unique carbon atoms, including the carbonyl and other quaternary carbons. rsc.org For organomercury compounds, ¹⁹⁹Hg NMR can also be employed to provide direct information about the mercury's chemical environment. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in a Mercury Orange-like Structure This data is representative and based on analogous structures reported in the literature.

| Nucleus Type | Functional Group | Expected Chemical Shift (ppm) | Reference(s) |

|---|---|---|---|

| ¹H | Aromatic (Xanthene Ring) | 6.5 - 8.0 | mdpi.comrsc.org |

| ¹H | Aromatic (Sulfophenyl Ring) | 7.2 - 8.5 | mdpi.com |

| ¹H | Hydroxyl (Phenolic) | 9.0 - 11.0 | rsc.org |

| ¹³C | Carbonyl (Xanthene Ring) | 160 - 170 | rsc.org |

| ¹³C | Aromatic (C-I) | 90 - 100 | rsc.org |

| ¹³C | Aromatic (C-Hg) | 150 - 170 | nih.gov |

| ¹³C | Aromatic (C-SO₃H) | 140 - 150 | nih.gov |

UV-Visible and Fluorescence Spectroscopy: These techniques probe the electronic transitions within the molecule. Xanthene dyes like fluorescein (B123965), a parent compound, exhibit strong absorption in the visible region. nih.govucsb.edu The introduction of iodine and mercury is expected to cause a bathochromic (red) shift in the absorption and emission maxima. sci-hub.se Fluorescence spectroscopy would reveal the emission properties, with the quantum yield indicating the efficiency of light emission. ucsb.edu For similar compounds, excitation and emission maxima are key identifiers. For instance, the thiazole (B1198619) orange dye, used in mercury detection, has an excitation maximum at 501 nm and an emission maximum at 538 nm. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the various functional groups present in the molecule by their characteristic vibrational frequencies. Key expected absorptions would include those for the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, the S=O stretches of the sulfonic acid group, and the various C-C and C-H vibrations of the aromatic rings. researchgate.netmdpi.com

Table 2: Expected Infrared (IR) Absorption Frequencies for Mercury Orange This data is representative and based on analogous structures reported in the literature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) | researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 | researchgate.net |

| Ketone C=O | Stretching | 1650 - 1690 | researchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 | mdpi.com |

| Sulfonic Acid S=O | Stretching | 1340 - 1350 and 1150 - 1165 | nih.gov |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 | researchgate.net |

| C-I | Stretching | 500 - 600 | science.gov |

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. sci-hub.sersc.org This technique is essential for unequivocally determining the coordination geometry around the mercury atom. researchgate.netrsc.org For related organomercury complexes, X-ray analysis has revealed geometries ranging from linear to distorted trigonal bipyramidal and tetrahedral. acs.orgtandfonline.com

Influence of Diiodination on Molecular Architecture and Properties

The presence of two iodine atoms on the xanthene backbone at positions 2 and 7 significantly impacts the compound's properties. This diiodination is a key structural feature that modifies both the physical and electronic characteristics of the molecule.

The primary influence of the heavy iodine atoms is on the photophysical properties of the dye. This "heavy-atom effect" is known to enhance intersystem crossing, a process where the molecule transitions from an excited singlet state to a triplet state. This can lead to decreased fluorescence quantum yield but increased generation of singlet oxygen, making such compounds potentially useful as photosensitizers.

Furthermore, iodination typically induces a bathochromic shift in the absorption and emission spectra, meaning the compound absorbs and emits light at longer wavelengths compared to its non-iodinated counterpart. sci-hub.se This shift is due to the electron-donating nature of the halogens and their effect on the energy levels of the molecular orbitals involved in the electronic transitions.

Role of the Sulfophenyl Moiety in Compound Structure and Interactions

The sulfophenyl group, -C₆H₄SO₃H, attached at the 9-position of the xanthene ring, plays a critical role in determining the compound's solubility and intermolecular interactions. The sulfonic acid group is highly polar and capable of ionization, which imparts significant water solubility to the otherwise largely hydrophobic molecule. nih.govpdx.edu

This moiety also provides sites for strong intermolecular interactions, particularly hydrogen bonding through the sulfonic acid group. These interactions can influence the crystal packing of the compound in the solid state and its behavior in solution, including its tendency to form aggregates. The presence of the sulfophenyl group is a common strategy in dye chemistry to modify the solubility and binding characteristics of chromophores for various applications. nih.govijmrset.com

Coordination Chemistry of the Integrated Mercury Center within the Compound

The mercury atom is integrated into the structure via a covalent bond to a carbon atom (C-4) of the xanthene ring, classifying Mercury orange as an organomercury compound. The coordination chemistry of mercury(II) is diverse, but it typically forms strong, covalent bonds and can exhibit coordination numbers from two to higher values, often with a distorted geometry. acs.org

Chemical Reactivity and Interaction Mechanisms of 3 Hydroxy 2,7 Diiodo 6 Oxo 9 2 Sulfophenyl Xanthen 4 Yl Mercury

Reactivity Profiles Governed by Iodine Atoms

The two iodine atoms attached to the xanthene skeleton at the 2 and 7 positions significantly influence the reactivity of Mercury orange. In the realm of organometallic chemistry, aryl iodides are recognized as the most reactive among aryl halides in fundamental reactions such as oxidative addition. libretexts.org This heightened reactivity stems from the carbon-iodine (C-I) bond being weaker compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, making it more susceptible to cleavage. libretexts.orgresearchgate.net This principle suggests that the iodine atoms in Mercury orange can act as leaving groups, facilitating reactions at the xanthene core.

Furthermore, the presence of heavy atoms like iodine in xanthene dyes is known to exert a "heavy-atom effect," which can enhance the rate of intersystem crossing (ISC) from an excited singlet state to a triplet state. helsinki.firsc.org This property can influence the photochemical behavior of the molecule, potentially opening up reactivity pathways that are dependent on the triplet excited state. While specific studies on Mercury orange's photochemical reactivity are scarce, the known effects of iodine on xanthene dyes suggest that it may participate in photo-induced reactions. helsinki.firsc.org The reactivity of organic iodine compounds is a subject of interest in various fields, including atmospheric chemistry, where their photolysis and reactions with radicals are significant. helsinki.fi

Complex Formation Dynamics with Other Ions or Molecules in Solution

The structure of Mercury orange allows for complex formation with various ions and molecules in solution, a process influenced by both the mercury atom and the sulfophenyl group. Organomercury compounds are known to react with anions, and at high concentrations of chloride ions, can form complex anions such as RHgCl₃²⁻. publish.csiro.au This suggests that in solutions containing halide ions or other potential ligands, the mercury center in Mercury orange can expand its coordination sphere.

The sulfophenyl group is a key modulator of the molecule's interactions in aqueous environments. google.com This group enhances water solubility and, being a potential ligand itself, can influence how the molecule interacts with metal ions. psu.eduresearchgate.net Studies on sulfonated xanthene dyes demonstrate their ability to form complexes with various cations. google.com The stability of these complexes is dependent on factors such as pH and the nature of the cation. psu.edu For instance, the reduction potential of some xanthene dyes shifts in the presence of Zn²⁺ ions, indicating the formation of a complex between the reduced dye and the metal ion. psu.edu

Specific Interactions with Thiol-Containing Biomolecules

A defining characteristic of organomercurials, including Mercury orange, is their exceptionally high affinity for sulfur-containing functional groups, particularly the thiol (or sulfhydryl, -SH) groups found in biomolecules like the amino acid cysteine. nih.govresearchgate.netnih.gov This strong and specific interaction is the basis for its use as a histochemical reagent for detecting protein-bound thiols. researchgate.net

The interaction between the mercury atom in Mercury orange and a thiol group results in the formation of a stable covalent bond known as a mercaptide bond (Hg-S). The reaction proceeds via a ligand displacement mechanism. The mercury atom in an organomercurial like Mercury orange is typically bound to a labile ligand (e.g., a halide or hydroxide (B78521) in solution). The nucleophilic sulfur atom of a thiol group attacks the electrophilic mercury center, displacing the original ligand. nih.gov

This process, known as a ligand exchange reaction, is generally very fast. nih.gov The reaction can be represented as:

R-Hg-X + R'-SH ⇌ R-Hg-S-R' + H⁺ + X⁻

Where R-Hg-X represents Mercury orange (with X as a labile ligand) and R'-SH is a thiol-containing molecule. The resulting mercaptide is a stable complex. researchgate.net The formation of this bond is central to the mechanism by which mercury compounds exert their biological effects, as they can modify the structure and function of proteins and enzymes by binding to their critical cysteine residues. nih.govresearchgate.net

The affinity of mercury(II) and organomercury compounds for thiolates is among the strongest metal-ligand interactions known in biology. nih.govnih.gov Stability constants for mercury-thiol complexes are exceptionally high, indicating a very strong and thermodynamically favorable interaction. nih.govacs.orgnih.gov For example, the logarithm of the stability constants (log K) for the formation of complexes between Hg(II) and various thiols can be in the range of 38 to 40. acs.orgnih.gov

This high affinity translates to a remarkable selectivity for cysteine residues in proteins. nih.govnih.gov Studies using electrospray ionization mass spectrometry (ESI-MS) on various proteins have shown that organomercurials bind exclusively and tightly to free cysteine residues, with no binding observed for proteins lacking these groups. nih.gov This specificity has made compounds like Mercury orange valuable tools for identifying and quantifying sulfhydryl groups in cytochemical and histochemical studies. researchgate.net The interaction is so robust that mercury compounds can disrupt the native structure and function of proteins and enzymes by binding to their sulfhydryl groups, which is a primary mechanism of their toxicity. nih.govcapes.gov.brmdpi.com

Analytical Chemistry Applications of 3 Hydroxy 2,7 Diiodo 6 Oxo 9 2 Sulfophenyl Xanthen 4 Yl Mercury

Utilization as a Chromophore in Diverse Analytical Techniques

Mercury orange functions as a chromophore, a molecule that absorbs light in the visible region, which is a principal characteristic for its use in various analytical methods. solubilityofthings.comacs.org Its vibrant orange-red color is integral to its function in cytochemical staining and spectrophotometric assays. solubilityofthings.comepa.gov The unique optical properties of the compound are leveraged in analytical techniques that rely on color changes or the formation of colored complexes for the detection of specific analytes. solubilityofthings.commdpi.com

The application of chromophores in analytical chemistry often involves their combination with separation techniques like liquid chromatography to enhance detection limits and selectivity for target molecules, including inorganic and organic mercury species. acs.org In the case of Mercury orange, its primary use as a chromophore is linked to its ability to form stable complexes, particularly with thiols, leading to a detectable signal. researchgate.net The general principle involves the reaction of the mercury moiety with the target functional group, and the xanthene structure serves as the signaling unit that can be measured optically. mdpi.com

| Property | Description | Source |

| Compound Type | Organomercury, Xanthene Dye | solubilityofthings.com |

| Analytical Role | Chromophore | solubilityofthings.comacs.org |

| Basis of Detection | Forms colored complexes with specific analytes | researchgate.netmdpi.com |

| Primary Application | Staining and detection of sulfhydryl groups | researchgate.net |

Application in the Selective Detection of Protein-Bound Sulfhydryl Groups

A significant application of Mercury orange is in the selective cytochemical detection of protein-bound sulfhydryl (-SH) groups. researchgate.net The high affinity of the mercury atom in the compound for sulfur facilitates the formation of a stable mercaptide bond (Hg-S) with cysteine residues in proteins. researchgate.netresearchgate.net This reaction is highly specific under controlled experimental conditions, allowing for the localization and visualization of sulfhydryl-containing proteins within cells and tissues at a submicroscopic level. researchgate.net

Research has demonstrated that monofunctional mercaptide-forming reagents like Mercury orange are effective for the selective detection of these protein groups. researchgate.net The specificity of Mercury orange for thiols has been a subject of study to ensure that it does not bind non-specifically to other protein groups. researchgate.net While some related mercurial compounds, such as mercurochrome, have been shown to bind to non-thiol groups, Mercury orange is considered a more selective reagent for sulfhydryls. researchgate.net This selectivity is crucial for accurately mapping the distribution of the "reactive thiol proteome," which consists of proteins with highly reactive cysteine residues that play key roles in protein structure and redox signaling. nih.gov

| Reagent | Target Group | Selectivity | Source |

| Mercury orange | Protein-bound Sulfhydryl (-SH) | Considered a selective thiol reagent | researchgate.net |

| Methyl mercury chloride | Protein-bound Sulfhydryl (-SH) | Used for selective detection | researchgate.net |

| p-Chloromercuribenzoate | Sulfhydryl (-SH) | Yields similar effects to Mercury orange under certain conditions | researchgate.net |

| Mercurochrome | Protein Thiols and other groups | Binds to non-thiol groups in addition to thiols | researchgate.net |

Role in Quantitative Microdetermination of Thiols in Biological Samples

Beyond qualitative staining, Mercury orange has been explored for the quantitative microdetermination of thiols in biological samples. researchgate.net The intensity of the color produced by the binding of Mercury orange to sulfhydryl groups can be measured microphotometrically, allowing for the quantification of these groups within cells. researchgate.net This quantitative capability is essential for studying the oxidative status of protein thiols and understanding their role in various physiological and pathological processes. researchgate.netnih.gov

The determination of thiols, such as cysteine, homocysteine, and glutathione (B108866), is critical as their concentrations can be indicative of various diseases. nih.govmdpi.com Methods for quantifying thiols in biological samples often require high sensitivity and specificity due to the low abundance of some of these molecules and the presence of interfering substances. nih.govrsc.org While various analytical techniques exist for thiol quantification, the use of thiol-reactive probes like Mercury orange offers a direct measurement within a biological context. researchgate.netnih.gov Automated analyzers have also been developed for the microdetermination of mercury in biological samples like urine, fish, and blood, which, while focused on total mercury, underscores the advancements in sensitive detection relevant to organomercurial reagents. psu.edu

Exploration as a Fluorescent Dye within the Xanthene Family for Sensing

Mercury orange belongs to the xanthene family of dyes, which is renowned for producing highly fluorescent compounds like fluorescein (B123965) and rhodamine. solubilityofthings.comevidentscientific.com These dyes are fundamental in the development of modern fluorescent probes used to monitor dynamic processes and ion concentrations in biological systems. evidentscientific.com The structural framework of Mercury orange, incorporating a xanthene core, suggests its potential as a fluorescent sensor. solubilityofthings.com The diiodination and the presence of the sulfophenyl group in its structure contribute to its unique photophysical properties, which are key for fluorescence applications. solubilityofthings.com

The development of fluorescent sensors for detecting metal ions, including mercury (Hg²⁺), is an active area of research. mdpi.comresearchgate.net Many of these sensors are based on xanthene derivatives, such as rhodamine, which can be modified to exhibit a fluorescence "turn-on" or ratiometric response upon binding to the target ion. researchgate.netacs.orgresearchgate.net The mechanism often involves a change in the dye's structure from a non-fluorescent (spirolactam) to a highly fluorescent (ring-opened xanthene) form upon complexation. researchgate.netrsc.org Although Mercury orange is primarily used as a chromogenic (color-based) reagent, its identity as a xanthene derivative places it within a class of compounds extensively explored for creating advanced fluorescent probes for selective and sensitive analyte detection. solubilityofthings.comevidentscientific.com

| Xanthene Dye Family Member | Typical Application | Sensing Mechanism Example | Source |

| Fluorescein | Fluorescent labeling, pH indicator | pH-dependent fluorescence intensity | evidentscientific.com |

| Rhodamine | Fluorescent labeling, ion sensing | Spirolactam ring-opening upon ion binding (FRET) | researchgate.netacs.org |

| Mercury orange | Chromogenic staining | Mercaptide bond formation with thiols | solubilityofthings.comresearchgate.net |

| JC-1 | Mitochondrial membrane potential indicator | Forms aggregates with red-shifted emission in active mitochondria | evidentscientific.com |

Biological and Biomedical Research on 3 Hydroxy 2,7 Diiodo 6 Oxo 9 2 Sulfophenyl Xanthen 4 Yl Mercury

Comprehensive Investigations into the Compound's Biological Interactions

The biological interactions of Mercury orange are largely inferred from its chemical structure as a xanthene dye and an organomercury compound. Xanthene dyes are known for their fluorescent properties and are often used in various biological staining and imaging techniques. solubilityofthings.com The presence of mercury is a significant factor in its biological activity, given mercury's high affinity for sulfhydryl groups in proteins. iarc.fr This interaction can lead to a wide range of cellular effects.

The sulfonic acid group in the molecule contributes to its polarity, which may enhance its solubility in aqueous environments and influence its interactions within biological systems. solubilityofthings.com The di-iodination of the xanthene structure is also expected to modulate its reactivity and photophysical properties. solubilityofthings.com While these characteristics suggest a high potential for biological interaction, detailed studies specifically elucidating the comprehensive biological interactions of Mercury orange are not extensively available in the public domain. Research in this area is ongoing to better understand its behavior in biological systems. solubilityofthings.com

Exploration of Potential Pharmacological and Clinical Applications

The unique structure of Mercury orange, incorporating both a xanthene dye and a mercury atom, suggests potential for pharmacological applications, although extensive research is required to validate any clinical use. solubilityofthings.com Historically, organomercury compounds have been used for various medicinal purposes, including as antiseptics and diuretics. nih.gov However, due to toxicity concerns, their use has been significantly curtailed.

The presence of sulfur and mercury atoms in Mercury orange hints at possible applications in pharmacology. solubilityofthings.com For instance, mercury-containing compounds have been investigated for their antimicrobial properties. There is also interest in how the compound's structure might be modified to target specific biological molecules or cells, potentially leading to new therapeutic strategies. However, at present, there are no established clinical applications for Mercury orange, and its potential in this area remains a subject for future research.

Research into its Utility as a Carrier for Imaging Agents in Medical Diagnostics

One of the more actively researched areas for Mercury orange is its potential role as a carrier for imaging agents in medical diagnostics. solubilityofthings.com The fluorescent nature of the xanthene core is a key feature in this regard. solubilityofthings.com Fluorescent dyes are invaluable in biological imaging, allowing for the visualization of cellular structures and processes. solubilityofthings.com

The presence of a heavy atom like mercury could also be leveraged for other imaging modalities. The compound's ability to form complexes could be exploited to attach other imaging probes or targeting moieties. Research is focused on exploring how to utilize these properties to develop new diagnostic tools. solubilityofthings.com The goal is to create agents that can selectively accumulate in specific tissues or cells, providing clear and detailed images for medical diagnosis. While the concept is promising, practical applications are still in the exploratory phase.

Studies on Cellular Interactions and Mechanisms of Biological Action

Evaluation of Mutagenic Potential in Specific Strains (e.g., S. typhimurium)

A key aspect of understanding the biological action of any chemical is to assess its mutagenic potential. The Ames test, which uses specific strains of Salmonella typhimurium with pre-existing mutations, is a widely accepted method for this purpose. eurofins.com.aunib.si These bacterial strains are unable to synthesize a specific amino acid (e.g., histidine) and are used to test whether a chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. eurofins.com.au

In the case of Mercury orange, studies have been conducted to evaluate its mutagenicity. According to a report by the International Agency for Research on Cancer (IARC), the azo dye, mercury orange, was found to be not mutagenic to strains of S. typhimurium. iarc.friarc.fr This finding is significant as it suggests that, under the conditions of the Ames test, Mercury orange does not cause point mutations in the tested bacterial strains.

Table 1: Mutagenicity of Mercury Orange in Salmonella typhimurium

| Test Compound | Test System | Metabolic Activation | Result | Source |

|---|

Impact on Chromosomal and Spindle Mechanisms

While Mercury orange itself may not be a point mutagen, organomercury compounds are known to have effects on chromosomal and spindle mechanisms. Mercury, in general, exhibits a high affinity for sulfhydryl groups, which are abundant in the proteins that make up the spindle fibers responsible for chromosome segregation during cell division. iarc.fr This interaction can lead to a disturbance of the spindle mechanism. iarc.fr

Effects on DNA Complexation and Related Biochemical Pathways

Mercury compounds are known to interact with DNA, which can lead to various genotoxic effects. researchgate.net The formation of a chelate complex between mercury and DNA has been proposed as a mechanism for the clastogenicity of mercury compounds. srce.hr This interaction can potentially lead to DNA strand breaks and interfere with DNA repair mechanisms. iarc.fr

The binding of mercury to DNA is a complex process that can be influenced by factors such as temperature and the presence of other molecules. iarc.fr For instance, mercuric chloride has been reported to bind to DNA in Chinese hamster ovary cells in a temperature-dependent manner. iarc.fr While the general principles of mercury-DNA interactions are understood, the specific effects of Mercury orange on DNA complexation and the subsequent impact on biochemical pathways have not been extensively studied. The presence of the large xanthene moiety in Mercury orange would likely influence its interaction with DNA compared to simpler inorganic mercury compounds.

Influence on the Oxidative Status of Protein Thiols in Cells

The chemical compound Mercury orange, also known as merbromin (B87015), has been investigated for its interaction with protein thiols, which are crucial for maintaining the cellular redox balance. The influence of this organomercurial compound on the oxidative status of protein thiols is primarily centered on its ability to bind to sulfhydryl groups, which has been utilized in various cytochemical and biomedical research studies to assess thiol status.

Research has demonstrated that Mercury orange, commercially known as Mercurochrome, directly interacts with free thiols in both low molecular weight peptides and larger proteins. nih.govresearchgate.net The mercury atom in the molecule has a high affinity for the sulfur atom in the thiol group (S-H) of cysteine residues within proteins. igem.orgrsc.org This interaction leads to the formation of a stable mercury-thiolate bond (Hg-S). rsc.org

Studies using techniques like liquid chromatography and electrospray mass spectrometry have confirmed the formation of adducts between merbromin and proteins containing free thiol groups. nih.gov For instance, in studies with the model protein beta-lactoglobulin A, which contains a free thiol residue, the formation of a Hg(merbromin)-protein adduct was identified as the major product. nih.govresearchgate.net This binding effectively blocks the thiol group, altering its availability for redox reactions.

The interaction between Mercury orange and thiols has been harnessed as a method for the histochemical demonstration and quantitative measurement of protein thiols. researchgate.netsigmaaldrich.com The compound is a fluorescent dye, and its binding to thiol groups can be detected and quantified using microphotometry or flow cytometry. nih.govresearchgate.net The intensity of the fluorescence is considered proportional to the amount of free thiol groups present in the cells. nih.gov

However, the utility of Mercury orange in precisely determining the oxidative status of protein thiols is debated due to its lack of specificity. nih.gov A significant drawback is that Mercury orange can react with both reduced thiols (-SH) and S-nitroso groups (S-NO), which is an oxidized form of the cysteine residue. nih.gov This cross-reactivity makes it difficult to distinguish between the reduced and certain oxidized states of protein thiols, complicating the interpretation of results. nih.gov Furthermore, it has been noted that Mercurochrome can also bind to other non-thiol groups within proteins, which can then form adducts with protein disulfides, further complicating its use for specific thiol quantification. researchgate.netsigmaaldrich.com

Despite these limitations, some studies have utilized Mercury orange to assess changes in cellular thiol levels under specific conditions. For example, it has been used to measure changes in non-protein thiols in response to oxidative stress. nih.gov Pulse labeling with Mercury orange has been employed to preferentially react with non-protein thiols like glutathione (B108866) due to a faster reaction rate compared to protein thiols. nih.gov

Table 1: Interaction and Application of Mercury Orange in Thiol Research

| Parameter | Finding | Research Context | Citation |

| Binding Target | Free thiol (-SH) residue on proteins and peptides. | Identification of binding sites on model proteins. | nih.govresearchgate.net |

| Product of Interaction | Formation of a stable Hg(merbromin)-protein adduct. | Mass spectrometry analysis of reaction products. | nih.govresearchgate.net |

| Methodological Use | Quantitative staining of protein thiols and disulfides. | Histochemical and microphotometric quantification. | researchgate.netsigmaaldrich.com |

| Detection Method | Fluorescence detection of thiol-bound Mercury orange. | Flow cytometry and fluorescence microscopy. | nih.govresearchgate.net |

| Specificity Issue | Reacts with both reduced thiols and oxidized S-nitroso groups. | Critique of its use in accurately assessing thiol oxidation. | nih.gov |

| Non-Specific Binding | Binds to non-thiol groups, which can then interact with disulfides. | Analysis of staining patterns and adduct formation. | researchgate.netsigmaaldrich.com |

Environmental Fate and Ecotoxicology of 3 Hydroxy 2,7 Diiodo 6 Oxo 9 2 Sulfophenyl Xanthen 4 Yl Mercury

Environmental Classification and Regulatory Considerations

Mercury orange is subject to stringent environmental regulations due to its hazardous nature. It is explicitly classified as a "Severe" marine pollutant. scbt.comnj.gov This classification underscores the substantial risk it poses to marine ecosystems.

Regulatory bodies have placed controls on this compound. For instance, it is included on the "Canada Environmental Protection Act (CEPA) 1999 - Schedule 3 Export Control List," which subjects it to notification or consent before export. scbt.com It is also found on the United Nations List of Prior Informed Consent (PIC) Chemicals, indicating international agreement on managing its trade to protect human health and the environment. scbt.comeuropa.eu

Under various frameworks, mercury and its compounds are broadly categorized as hazardous to the environment. The European Union, for example, classifies mercury compounds as "Dangerous to the environment," with the associated risk phrase R50/53, which denotes that they are "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment". europa.eu Similarly, the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) classifies elemental mercury as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1, signifying its high degree of danger to aquatic life. industrialchemicals.gov.au

Interactive Table: Regulatory and Classification Data for Mercury Orange

| Classification/Regulation | Designation | Source/Authority | Notes |

|---|---|---|---|

| Marine Pollutant Status | Severe | Material Safety Data Sheet | Indicates high risk to marine environments. scbt.comnj.gov |

| Canadian Environmental Protection Act (CEPA) 1999 | Schedule 3, Part 2 - Substance Subject to Notification or Consent | Government of Canada | Controls on export. scbt.com |

| UN Prior Informed Consent (PIC) | Listed Chemical | United Nations | Requires prior informed consent for international trade. scbt.comeuropa.eu |

| EU Classification (General for Mercury Compounds) | Dangerous to the environment (R50/53) | European Union | Very toxic to aquatic organisms, may cause long-term adverse effects. europa.eu |

| UN GHS Classification (for Elemental Mercury) | Acute Aquatic 1 (H400), Chronic Aquatic 1 (H410) | United Nations | Very toxic to aquatic life with long lasting effects. industrialchemicals.gov.au |

Aquatic Ecotoxicity Assessments and Species-Specific Effects

The ecotoxicological profile of Mercury orange is dominated by the toxicity of its mercury component. It is rated as "very toxic to aquatic organisms". scbt.com While specific studies on Mercury orange are limited, the effects of mercury compounds on aquatic species are well-documented and provide a strong basis for assessing its potential impact.

Mercury acts as a potent neurotoxin in vertebrates, including fish. ca.gov Exposure can lead to a range of adverse effects, such as impaired nervous system function, altered metabolism, and physical deformities. ca.gov Even at low concentrations, mercury can disrupt neurochemistry and endocrine functions in fish, which can result in diminished reproductive success and slower growth rates, potentially leading to population declines over the long term. 3denviro.us

For example, studies on inorganic mercury compounds like mercury chloride have demonstrated genotoxic and cytotoxic effects in fish species such as Carassius auratus auratus (goldfish). capes.gov.br Fish exposed to mercury chloride showed increased frequencies of micronuclei in their cells, indicating DNA damage. capes.gov.br Such findings highlight the potential for organomercury compounds like Mercury orange to cause significant cellular and genetic harm to aquatic life.

The environmental risk of Mercury orange is intrinsically linked to its bioavailability and chemical form, or speciation, in water. epa.gov Mercury can exist in several forms in the environment, including elemental mercury (Hg⁰), inorganic ionic mercury (Hg²⁺), and various organic mercury compounds, such as the highly toxic methylmercury (B97897) (MeHg). scbt.comcdc.govpjoes.com

The structure of Mercury orange, which includes a sulfonic acid group, suggests a degree of polarity that may enhance its solubility in water. solubilityofthings.com However, upon entering an aquatic system, the compound can undergo transformations. The most critical of these is the potential for the mercury atom to be cleaved from the larger organic molecule and enter the environmental mercury cycle.

In aquatic environments, particularly in anoxic sediments, microorganisms can transform inorganic mercury into methylmercury. ca.govnih.govresearchgate.net This process of methylation is a pivotal stage in mercury's biogeochemical cycle because methylmercury is more toxic and significantly more bioavailable than its inorganic counterparts. europa.euindustrialchemicals.gov.au Methylmercury is readily absorbed by aquatic organisms and is the form of mercury that most efficiently accumulates in living tissues. nih.govresearchgate.net The bioavailability and speciation of mercury are influenced by a variety of environmental factors, including pH, temperature, oxygen levels, and the presence of dissolved organic matter. pjoes.comresearchgate.netresearchgate.net

Interactive Table: Major Mercury Species in Aquatic Environments

| Mercury Species | Common Formula | Key Characteristics |

|---|---|---|

| Elemental Mercury | Hg⁰ | Volatile; can be transported long distances in the atmosphere. cdc.gov |

| Inorganic Mercury (II) | Hg²⁺ | Dominant form in many surface waters; can bind to particles and be transformed by microbes. europa.euindustrialchemicals.gov.au |

| Methylmercury | CH₃Hg⁺ | Highly toxic neurotoxin; readily bioaccumulates and biomagnifies in food webs. industrialchemicals.gov.aunih.govresearchgate.net |

| Mercury Orange | C₂₀H₁₀I₂HgO₇S | A complex organomercury compound; source of mercury to the environment. |

The persistence and bioaccumulative nature of mercury lead to severe long-term adverse effects on aquatic ecosystems. scbt.comchemhat.org Mercury orange is classified as having high persistence in water and soil, meaning it does not readily break down. scbt.com This persistence allows the mercury it contains to remain in the environment for extended periods, posing a continuous threat.

The most significant long-term effect is the biomagnification of methylmercury through the aquatic food web. 3denviro.usminamataconvention.org Algae and bacteria at the base of the food chain absorb methylmercury from the water; these organisms are then consumed by small fish and invertebrates. minamataconvention.org As the mercury moves up through successive trophic levels—from smaller fish to larger predatory fish, birds, and marine mammals—its concentration increases at each step. minamataconvention.orggeomar.de

This process can lead to toxicologically significant concentrations of mercury in top predators. industrialchemicals.gov.au High mercury levels are linked to reproductive failure, behavioral abnormalities, immune system dysfunction, and increased mortality in wildlife. 3denviro.usminamataconvention.orgfrontiersin.org Ultimately, the accumulation of mercury can alter the structure and stability of the entire food web and disrupt the flow of energy through the ecosystem. 3denviro.us

Degradation Pathways and Environmental Persistence of the Organomercury Moiety

The organomercury moiety of Mercury orange is characterized by high environmental persistence. scbt.com The compound as a whole is not expected to degrade rapidly under typical environmental conditions. scbt.com While some azo dyes can be broken down through the reductive cleavage of the azo bond, the stability of the carbon-mercury bond presents a more significant environmental challenge. scbt.com

Rather than being degraded into benign substances, the mercury component of the molecule is subject to transformation and cycling within the environment. cdc.gov The primary "degradation" pathway of concern for the organomercury moiety involves its conversion into other forms of mercury, particularly inorganic mercury (Hg²⁺) and subsequently methylmercury. europa.eu

Processes such as photodegradation (breakdown by sunlight) can play a role in the transformation of some organomercury compounds. ucsb.edu For instance, methylmercury can be broken down by photochemical processes. ucsb.edu However, this does not remove the mercury from the environment. The resulting inorganic mercury can be re-methylated by microorganisms, re-entering the cycle of bioaccumulation. europa.euindustrialchemicals.gov.au The ultimate fate of mercury released from compounds like Mercury orange is long-term sequestration in sediments and soils, from which it can be remobilized by physical or biological processes. industrialchemicals.gov.aucdc.gov Therefore, the environmental persistence of the organomercury moiety is defined by its continuous transformation and cycling, rather than true removal.

Historical Context and Pigmentary Applications of 3 Hydroxy 2,7 Diiodo 6 Oxo 9 2 Sulfophenyl Xanthen 4 Yl Mercury

Historical Significance as a Pigment in Various Materials

The use of mercury-based pigments dates back to antiquity. The natural mineral form, cinnabar (mercury sulfide), was one of the first pigments used by humankind. jacksonsart.com Evidence of its use has been found in Neolithic wall paintings in Turkey, dating as far back as 7000-8000 BC. thoughtco.com The ancient Egyptians, Greeks, and Romans also extensively used this pigment. adobe.comclandestinemagazine.com The Romans, in particular, held cinnabar in high regard, using it for decorative purposes in villas and associating it with sacred rituals. adobe.commetmuseum.org

In Asia, the Yangshao culture in China used cinnabar as early as 4000-3500 BC to paint ceramics and for ritualistic purposes. thoughtco.com Chinese artisans later developed synthetic vermilion from mercury and sulfur around the 8th century, which allowed for wider use in lacquerware. wikipedia.org The pigment's journey continued through the Middle Ages and the Renaissance, where it was a prized, and often costly, component of artists' palettes. inbedwithmonalisa.com It was used to create striking reds and oranges in illuminated manuscripts and paintings. uel.br

The pigment was not only confined to art and decoration. In the 19th and 20th centuries, mercury-based pigments found their way into tattooing, creating bold red colors. ucl.ac.uk However, the understanding of mercury's toxicity grew, leading to a decline in its use and the search for safer alternatives. adobe.comroyaltalens.com

Interactive Data Table: Historical Use of Mercury-Based Pigments

| Time Period | Civilization/Region | Applications |

| 7000-8000 BC | Neolithic Turkey | Wall paintings thoughtco.com |

| 4000-3500 BC | Yangshao Culture, China | Painted ceramics, ritual ceremonies thoughtco.com |

| Antiquity | Ancient Egypt | Pigments for tomb walls clandestinemagazine.com |

| Antiquity | Ancient Greece | Pigment for marble sculptures and jewelry adobe.com |

| Antiquity | Roman Empire | Wall paintings, lipstick, sacred rituals adobe.commetmuseum.orgroyaltalens.com |

| 8th Century AD | China | Synthetic vermilion for lacquerware wikipedia.org |

| Middle Ages & Renaissance | Europe | Illuminated manuscripts, panel paintings inbedwithmonalisa.comuel.br |

| 19th-20th Century | Europe | Tattooing ucl.ac.uk |

Detection and Analysis in Historical Artifacts and Conservation Research

The identification of mercury orange in historical objects is crucial for understanding artistic techniques, trade routes, and for developing appropriate conservation strategies. Modern analytical techniques have become indispensable in this field.

Non-destructive analytical methods are paramount in the study of delicate artifacts like historical books and manuscripts. X-ray fluorescence (XRF) spectroscopy is a widely used technique that can detect the presence of mercury, a key component of this pigment. uel.brpdx.edu Studies on medieval manuscripts have successfully identified mercury in red-orange illuminations, confirming the use of vermilion. uel.brdartmouth.edu

Raman spectroscopy is another powerful, non-invasive tool that provides detailed molecular information, allowing for precise identification of the pigment's chemical composition. dartmouth.edupnas.org For instance, analysis of a French Book of Hours from around 1470 using XRF revealed the presence of mercury, indicating the use of red lead mixed with vermilion. pdx.edu Research on various Italian manuscript cuttings has also confirmed the widespread use of vermilion for capital and illuminated letters. pnas.org The presence of mercury has been noted in the red panels, colored illustrations, and red fore-edging of books from the Victorian era. researchgate.net

The presence of mercury-based pigments in historical artifacts has significant implications for their long-term preservation. Mercury sulfide (B99878) is known to degrade over time, often manifesting as a darkening or blackening of the pigment. tandfonline.comesrf.fr This degradation can be influenced by factors such as light exposure and the presence of other chemicals in the environment. esrf.frcanada.ca

Understanding the degradation pathways is essential for conservation. Research has shown that the alteration of vermilion can lead to the formation of different chemical compounds, including mercury chlorides, when exposed to chlorine. esrf.fruantwerpen.be This knowledge helps conservators to create controlled environments for storage and display, minimizing the risk of further deterioration.

Studies on the degradation of pigments in oil paintings have shown that the presence of light can cause arsenic sulfide pigments to oxidize, leading to fading. acs.org While this is a different compound, the principle of light-induced degradation is relevant to mercury-based pigments as well. Furthermore, the emission of mercury vapor from objects containing cinnabar is a known phenomenon, which not only poses a conservation challenge but also a potential health risk that needs to be managed in museum and library collections. tandfonline.comresearchgate.net

Interactive Data Table: Analytical Techniques and Degradation Products

| Analytical Technique | Information Provided | Degradation Products | Factors Influencing Degradation |

| X-ray Fluorescence (XRF) | Elemental composition (presence of mercury) uel.brpdx.edu | - | Light exposure esrf.frcanada.ca |

| Raman Spectroscopy | Molecular structure (confirms vermilion) dartmouth.edupnas.org | Calomel (Hg₂Cl₂) esrf.fruantwerpen.be | Environmental pollutants (e.g., chlorine) esrf.fruantwerpen.be |

| X-ray Diffraction (XRD) | Crystalline structure of pigments and degradation products metmuseum.orguantwerpen.be | Corderoite (α-Hg₃S₂Cl₂) esrf.fruantwerpen.be | Humidity esrf.fr |

| Scanning Electron Microscopy with Energy-Dispersive X-rays (SEM-EDS) | Surface morphology and elemental analysis semanticscholar.org | Gypsum (CaSO₄·2H₂O) esrf.fruantwerpen.be | - |

Advanced Research Methodologies and Future Perspectives for 3 Hydroxy 2,7 Diiodo 6 Oxo 9 2 Sulfophenyl Xanthen 4 Yl Mercury

Advanced Spectroscopic Techniques for Comprehensive Characterization

The detailed characterization of [3-Hydroxy-2,7-diiodo-6-oxo-9-(2-sulfophenyl)xanthen-4-yl]mercury and its interactions relies on a suite of advanced spectroscopic techniques. These methods are crucial for confirming the compound's structure, purity, and behavior in various chemical environments.

UV-Visible (UV-Vis) Spectroscopy : This technique is fundamental in studying the electronic transitions within the molecule. For merbromin (B87015), UV-Vis spectroscopy reveals a maximum absorption peak (λmax) at approximately 507-516 nm in aqueous solutions, which corresponds to its characteristic red color. researchgate.netnih.gov The formation of a binary complex between merbromin and other molecules can lead to shifts in this absorption maximum, a principle that has been used to develop new analytical methods. researchgate.net

Spectrofluorometry : Merbromin is a fluorescein (B123965) derivative and exhibits fluorescence, a property that is sensitively measured using spectrofluorometry. ontosight.ai The native fluorescence of merbromin can be quenched or enhanced by its interaction with other substances. For instance, its fluorescence is quantitatively quenched in the presence of certain drugs, allowing for their determination. researchgate.netresearchgate.net The maximum emission wavelength for mercurochrome has been noted at 544 nm after excitation at 470 nm. researchgate.net This high sensitivity makes spectrofluorometry a powerful tool for studying binding interactions at low concentrations.

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule by measuring the vibrations of chemical bonds. It can be used to confirm the presence of hydroxyl (-OH), carbonyl (C=O), and other characteristic groups within the xanthene structure, providing essential information for synthesis and characterization. researchgate.netasianpubs.org

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of merbromin and for studying its interactions with biomolecules like proteins. Research has used LC/ESI-MS to investigate the interaction of merbromin with the thiol groups in peptides and proteins, confirming that the compound can form covalent bonds with cysteine residues. researchgate.net This provides direct evidence of its mechanism of action and interaction with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While not as commonly cited for merbromin itself in the provided context, NMR is a cornerstone technique for the structural elucidation of its derivatives and related organomercury compounds. acs.orgugm.ac.id It provides detailed information about the chemical environment of atoms such as ¹H and ¹³C, which is indispensable for confirming the structure of newly synthesized derivatives.

Application of Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating organomercury compounds, offering insights that are often difficult to obtain through experimental methods alone. These approaches allow for the prediction of molecular properties, reaction mechanisms, and biological interactions. tarosdiscovery.com

For merbromin, molecular docking studies have been instrumental in understanding its inhibitory mechanisms. Research has shown that merbromin can bind to two distinct sites on the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, acting as a mixed-type inhibitor. researchgate.net Similarly, computational modeling of halogenated xanthene dyes, including merbromin, has been used to understand their interaction with enzymes like dual-specificity phosphatase 5 (DUSP5), revealing how the molecule can span across binding pockets. nih.gov

Broader computational studies on organomercury compounds provide a foundation for this work. Methodologies such as Density Functional Theory (DFT) are applied to model reaction pathways and elucidate mechanisms, such as the demethylation of methylmercury (B97897) by enzymes. ugm.ac.idberscience.orgasianpubs.org These calculations help identify the critical parts of an enzyme involved in the process. berscience.org Furthermore, computational investigations help in understanding the supramolecular aggregation patterns and intermolecular interactions, such as Hg···S interactions, which are crucial for the crystal engineering and material properties of mercury compounds. mdpi.com This predictive power allows researchers to design molecules with a higher likelihood of success before undertaking costly and time-consuming laboratory synthesis. tarosdiscovery.com

Development of Novel Derivatizations for Enhanced or Tailored Functionality

The core structure of [3-Hydroxy-2,7-diiodo-6-oxo-9-(2-sulfophenyl)xanthen-4-yl]mercury, a derivative of fluorescein, offers multiple sites for chemical modification. ontosight.ai The development of novel derivatizations aims to enhance its existing properties or to introduce entirely new functionalities.

Research into modifying the fluorescein scaffold has led to new compounds with tailored applications. For example, a patent from 1928 describes the synthesis of a mono-brom derivative of fluorescein and its subsequent conversion into a di-mercury derivative, highlighting early efforts in creating novel organomercurial antiseptics. google.com More recently, fluorescein derivatives have been developed as highly sensitive and selective fluorescent probes for detecting mercury ions (Hg²⁺) in aqueous solutions and even in living cells. nih.goviaea.orgscirp.org These new molecules are designed to exhibit a "turn-on" fluorescence response upon binding with mercury, offering a visual and quantifiable detection method. nih.gov

Furthermore, the reactivity of the mercury-carbon bond can be exploited. Organomercury compounds are used as intermediates in the synthesis of other organometallic compounds, such as those containing tellurium, through transmetallation reactions. asianpubs.orgresearchgate.net There is also research into creating novel methods for the derivatization of mercury compounds themselves, for instance, to convert them into volatile forms for analysis by gas chromatography coupled with mass spectrometry or atomic absorption spectrometry. rsc.org These derivatization strategies expand the utility of the original mercury orange molecule far beyond its initial application as an antiseptic.

Ethical and Regulatory Considerations in Ongoing Organomercury Compound Research

The high toxicity of mercury and its compounds necessitates stringent ethical and regulatory oversight for any ongoing research. nih.gov Mercury is recognized as a neurotoxin that is persistent and bioaccumulative in the environment, leading to significant restrictions on its use. nih.govnih.gov

Regulatory bodies worldwide have established firm guidelines:

United States : The National Institutes of Health (NIH) has a policy that restricts the procurement of mercury-added products and prohibits the use of mercury and its compounds when acceptable substitutes are available. nih.gov The U.S. Food and Drug Administration (FDA) has also withdrawn merbromin from the market due to its mercury content. nih.govwikipedia.org

European Union : The EU has implemented Regulation (EU) 2017/852, which establishes comprehensive measures concerning the trade, use, and storage of mercury and mercury compounds to protect human health and the environment. europa.eu However, it includes derogations for the use of such compounds in laboratory-scale research. europa.eu

Ethical considerations are paramount, particularly in any studies that might involve human exposure or environmental release. acs.orgwho.int Research protocols must undergo rigorous review to ensure that all safety precautions are taken to protect researchers and the environment. dartmouth.edu This includes handling all organic mercury compounds as particularly hazardous substances, using them within fume hoods, storing them in sealed, shatterproof secondary containers, and disposing of all mercury-contaminated materials as hazardous waste. dartmouth.edu The overarching goal of current regulations and ethical guidelines is to minimize mercury use and exposure while still allowing for essential research that cannot be conducted with less toxic alternatives. nih.gov Future research must continue to operate within this strict framework, prioritizing safety and environmental stewardship. nih.gov

Q & A

Q. What are the standard protocols for synthesizing Mercury orange in laboratory settings?

Mercury orange synthesis typically involves controlled reactions between mercury salts (e.g., HgCl₂) and organic ligands under inert conditions. Key steps include:

- Precise stoichiometric ratios to avoid byproducts .

- Characterization via UV-Vis spectroscopy (absorption peaks at 480–520 nm) and X-ray diffraction (XRD) for crystallinity verification .

- Purity validation using high-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase . Table 1: Common Synthesis Parameters

| Parameter | Range/Value | Instrumentation |

|---|---|---|

| Temperature | 25–40°C | Oil bath reactor |

| Reaction time | 2–6 hours | Magnetic stirrer |

| Ligand-to-Hg ratio | 1.5:1 | Analytical balance |

Q. Which spectroscopic techniques are most effective for characterizing Mercury orange’s structural properties?

- Raman spectroscopy identifies Hg-S bonding vibrations (peaks at 250–300 cm⁻¹) .

- NMR spectroscopy (¹³C and ¹⁹⁹Hg) resolves ligand coordination geometry but requires deuterated solvents to minimize interference .

- X-ray photoelectron spectroscopy (XPS) confirms oxidation states of mercury (Hg²⁺) and sulfur .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data of Mercury orange across different studies?

Contradictions often arise from variability in:

- Experimental conditions (e.g., pH, temperature) altering compound stability .

- Sample preparation (e.g., solvent purity, crystallization methods) . Methodological solution :

- Perform comparative meta-analysis using standardized protocols (e.g., OECD Test Guidelines) .

- Use multivariate regression to isolate confounding variables (e.g., Hg leaching rates in aqueous environments) .

Q. What strategies optimize Mercury orange’s stability in long-term environmental exposure studies?

- Encapsulation in silica matrices reduces Hg²⁺ leaching by 60–80% .

- Accelerated aging tests under UV light and humidity cycles (e.g., 85% RH, 40°C) simulate degradation pathways .

- Data validation : Pair mass spectrometry (ICP-MS) with synchrotron-based XAFS to track Hg speciation .

Q. How should researchers design experiments to address gaps in Mercury orange’s catalytic applications?

- Hypothesis-driven approach : Test Hg orange’s redox activity in catalytic cycles (e.g., Suzuki-Miyaura coupling) using controlled kinetic studies .

- Control groups : Compare with non-mercury catalysts (e.g., Pd/C) to isolate Hg-specific effects .

- Data triangulation : Combine electrochemical impedance spectroscopy (EIS) and DFT simulations to validate mechanistic models .

Methodological Considerations for Data Contradictions

Q. Why do different studies report varying bandgap energies for Mercury orange?

Variations stem from:

- Measurement techniques (e.g., Tauc plot vs. UV-Vis derivative analysis) .

- Sample morphology (amorphous vs. crystalline phases) . Resolution :

- Standardize sample preparation (e.g., solvent evaporation rates).

- Use cross-validated datasets from multiple labs .

Data Management and Reproducibility

Q. What documentation standards ensure reproducibility in Mercury orange research?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.